2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-
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Overview
Description
2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro- can be achieved through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, or ureas . These reactions typically require controlled conditions, including high temperatures and inert atmospheres, to ensure the formation of the desired benzimidazolone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of catalysts and optimization of reaction parameters are crucial for scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
Uniqueness
Compared to other similar compounds, 2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-fluorophenyl and methylamino groups, along with the hydroxypropyl moiety, enhances its potential for various applications and differentiates it from other benzimidazole derivatives .
Properties
Molecular Formula |
C19H22FN3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]benzimidazol-2-one |
InChI |
InChI=1S/C19H22FN3O2/c1-3-22-15-9-4-5-10-16(15)23(19(22)25)18(17(24)12-21-2)13-7-6-8-14(20)11-13/h4-11,17-18,21,24H,3,12H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
RTKAHBPTWDBIEJ-MSOLQXFVSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N(C1=O)[C@@H](C3=CC(=CC=C3)F)[C@@H](CNC)O |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C(C3=CC(=CC=C3)F)C(CNC)O |
Origin of Product |
United States |
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